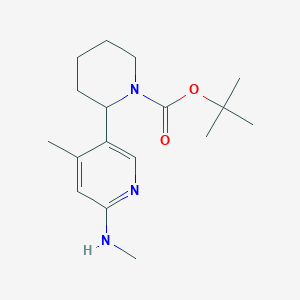

tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group and a substituted pyridine moiety. Such compounds are typically synthesized via multi-step routes involving cross-coupling reactions, hydroxylation, and deprotection steps, as seen in related derivatives .

The tert-butyl carbamate group enhances solubility and stability during synthesis, while the pyridine ring and methylamino substituent may contribute to biological activity, such as receptor binding or enzyme inhibition. Structural characterization of similar compounds often employs crystallographic tools like the SHELX program suite for refinement and analysis .

Properties

Molecular Formula |

C17H27N3O2 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl 2-[4-methyl-6-(methylamino)pyridin-3-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H27N3O2/c1-12-10-15(18-5)19-11-13(12)14-8-6-7-9-20(14)16(21)22-17(2,3)4/h10-11,14H,6-9H2,1-5H3,(H,18,19) |

InChI Key |

JUJFTINGESOAIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCCN2C(=O)OC(C)(C)C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-6-(methylamino)pyridine with piperidine-1-carboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-purity reagents and stringent control of reaction parameters is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also be reduced using common reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its role as a pharmacological agent due to its structural similarity to known bioactive molecules. Below are key areas of application:

Dopamine Receptor Agonism

Research indicates that derivatives of piperidine compounds, including those similar to tert-butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate, exhibit activity as dopamine receptor agonists. This property is crucial in the treatment of disorders such as schizophrenia and Parkinson's disease, where modulation of dopamine levels is beneficial .

Antimicrobial Activity

Studies have reported that piperidine derivatives possess antimicrobial properties. The compound's ability to interact with bacterial cell membranes may contribute to its effectiveness against various pathogens, making it a candidate for developing new antibiotics .

Anticancer Properties

Tetrahydropyridine derivatives have shown promise in cancer therapy due to their ability to inhibit specific pathways involved in tumor growth. The piperidine structure allows for modifications that can enhance anticancer activity, potentially leading to novel therapeutic agents .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound is essential for its application in drug development:

Synthesis Pathway

The synthesis involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the piperidine ring.

- Introduction of the pyridine moiety through nucleophilic substitution.

- Carboxylation to form the final product.

The structural modifications at various positions on the piperidine and pyridine rings can significantly influence biological activity, emphasizing the importance of SAR studies in optimizing therapeutic efficacy .

Case Studies

Several studies have documented the applications of related compounds:

- Dopamine Receptor Agonists : A study highlighted the efficacy of certain piperidine derivatives in activating dopamine receptors, which are critical targets for antipsychotic drugs .

- Antimicrobial Agents : Research demonstrated that compounds with similar structures exhibited significant antibacterial activity against resistant strains, showcasing their potential as new antibiotics .

- Cancer Therapeutics : A recent investigation into tetrahydropyridines revealed their capacity to inhibit cancer cell proliferation, suggesting that modifications could yield effective anticancer agents .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ring System and Conformation

Substituent Effects

- Methylamino vs. Amino Groups: The methylamino group in the target compound may enhance lipophilicity and metabolic stability compared to the primary amino group in Compound 1 .

- Halogen vs. Alkoxy Groups : Iodo substituents (Compound 2) increase molecular weight and may facilitate further functionalization via cross-coupling, whereas ethoxy groups (Compound 3) improve membrane permeability .

Research Findings and Limitations

- Synthetic Challenges : The tert-butyl group in all compounds simplifies purification but requires acidic conditions for removal, which may limit compatibility with acid-sensitive functionalities .

- Pharmacological Potential: Pyridine/piperidine hybrids are prevalent in kinase inhibitors and neurotransmitter analogs, suggesting the target compound’s relevance in CNS or oncology research .

- Data Gaps : Direct pharmacological or toxicological data for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.

Biological Activity

tert-Butyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 347.455 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a pyridine moiety, which are critical for its biological activity.

Research indicates that compounds with similar structural motifs often interact with biological targets such as enzymes or receptors involved in signaling pathways. The presence of the methylamino group suggests potential interactions with neurotransmitter systems, particularly those involving monoamines.

Potential Targets:

- Dopaminergic Receptors : Given the structural similarity to known neuroactive compounds, this compound may influence dopamine signaling.

- Serotonergic Pathways : The methylamino substitution could also suggest activity at serotonin receptors.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was shown to induce apoptosis in human cancer cells through the activation of caspase pathways, similar to other known antitumor agents .

Neuroprotective Effects

Research has indicated that compounds within the same class can protect against neurodegeneration. For example, studies have shown that related piperidine derivatives can mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Study on Cancer Cell Lines : A study assessed the efficacy of this compound on various cancer cell lines, reporting an IC50 value of approximately 5 µM for certain aggressive tumors. This suggests significant potential as an anticancer agent .

- Neuroprotective Assessment : Another study evaluated the protective effects against neurotoxicity induced by MPTP in murine models, where the compound exhibited a reduction in dopaminergic neuron loss, indicating its potential role as a neuroprotective agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.